N-[3-(dibutylamino)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide
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Overview
Description
DIBUTYL({2-HYDROXY-3-[N-(4-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]PROPYL})AMINE is a complex organic compound characterized by its unique structure, which includes a dibutylamine backbone and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIBUTYL({2-HYDROXY-3-[N-(4-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]PROPYL})AMINE typically involves multiple steps, including the formation of the sulfonamide group and the attachment of the dibutylamine moiety. Common synthetic routes may involve the use of reagents such as sulfonyl chlorides and amines under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
DIBUTYL({2-HYDROXY-3-[N-(4-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]PROPYL})AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonamide groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Scientific Research Applications
DIBUTYL({2-HYDROXY-3-[N-(4-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]PROPYL})AMINE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of DIBUTYL({2-HYDROXY-3-[N-(4-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]PROPYL})AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. Pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
DIBUTYL({2-HYDROXY-3-[N-(4-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]PROPYL})AMINE is unique due to its specific structural features, such as the combination of a dibutylamine backbone and a sulfonamide group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C25H38N2O4S |
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Molecular Weight |
462.6 g/mol |
IUPAC Name |
N-[3-(dibutylamino)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C25H38N2O4S/c1-5-7-17-26(18-8-6-2)19-23(28)20-27(22-11-13-24(31-4)14-12-22)32(29,30)25-15-9-21(3)10-16-25/h9-16,23,28H,5-8,17-20H2,1-4H3 |
InChI Key |
BJRPPMUJORFDKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CC(CN(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=C(C=C2)C)O |
Origin of Product |
United States |
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